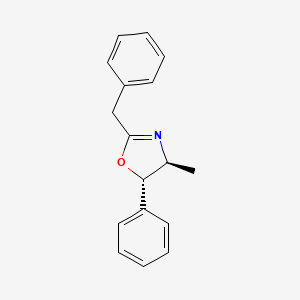
N-Oct-2-enoyl-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Oct-2-enoyl-L-tyrosine is a compound that belongs to the class of tyrosine derivatives It is characterized by the presence of an enoyl group attached to the tyrosine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Oct-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with an enoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction conditions often include the use of solvents like acetone to purify and refine the crude product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves mixing L-tyrosine with acylating agents such as acetic anhydride, caustic soda liquid, and hydrochloric acid. The mixture undergoes acetylation, neutralization, crystallization, and refining to yield a high-purity product .
化学反应分析
Types of Reactions
N-Oct-2-enoyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The enoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The enoyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group on the tyrosine moiety can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, saturated derivatives, and substituted tyrosine derivatives .
科学研究应用
N-Oct-2-enoyl-L-tyrosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its role in protein bioconjugation and enzyme inhibition.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-Oct-2-enoyl-L-tyrosine involves its interaction with specific molecular targets. The enoyl group can interact with enzymes involved in fatty acid synthesis, leading to inhibition of these enzymes. This interaction affects the elongation cycle of fatty acids, thereby modulating lipid metabolism .
相似化合物的比较
Similar Compounds
N-Acetyl-L-tyrosine: Similar in structure but with an acetyl group instead of an enoyl group.
N-Oleoyl tyrosine: Contains an oleoyl group instead of an enoyl group.
Uniqueness
N-Oct-2-enoyl-L-tyrosine is unique due to the presence of the enoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
825637-80-7 |
|---|---|
分子式 |
C17H23NO4 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-(oct-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C17H23NO4/c1-2-3-4-5-6-7-16(20)18-15(17(21)22)12-13-8-10-14(19)11-9-13/h6-11,15,19H,2-5,12H2,1H3,(H,18,20)(H,21,22)/t15-/m0/s1 |
InChI 键 |
UJRYIMRZRHNYEJ-HNNXBMFYSA-N |
手性 SMILES |
CCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
规范 SMILES |
CCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester](/img/structure/B14219695.png)
![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)
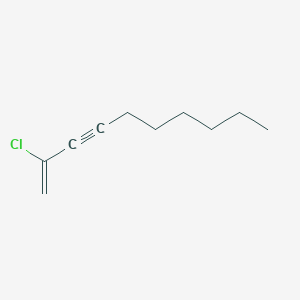

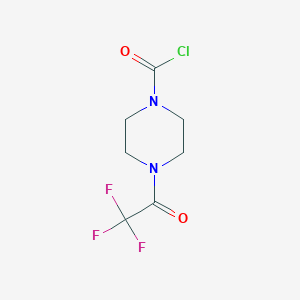
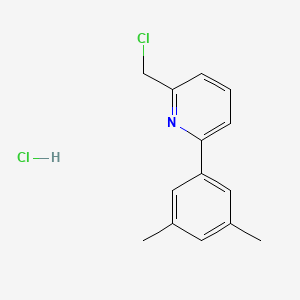
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)
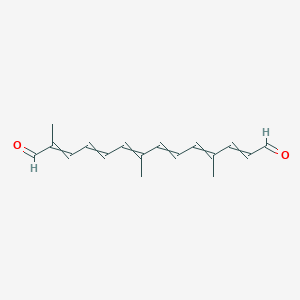

![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)
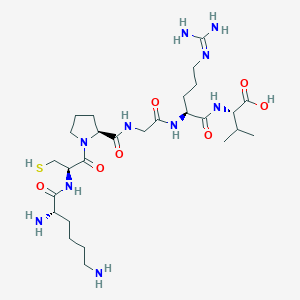
![N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14219780.png)
